molecular formula C12H9ClN4O B11858046 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine

Katalognummer: B11858046
Molekulargewicht: 260.68 g/mol
InChI-Schlüssel: BMTONOBXUHOYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core with a chloro substituent at the 4-position and a methoxyphenyl group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with 2-methoxyphenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H9ClN4O

Molekulargewicht

260.68 g/mol

IUPAC-Name

4-chloro-1-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4O/c1-18-10-5-3-2-4-9(10)17-12-8(6-16-17)11(13)14-7-15-12/h2-7H,1H3

InChI-Schlüssel

BMTONOBXUHOYCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.